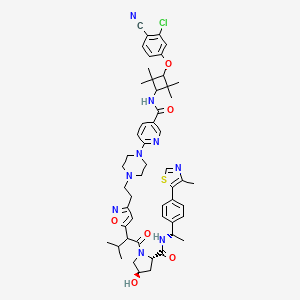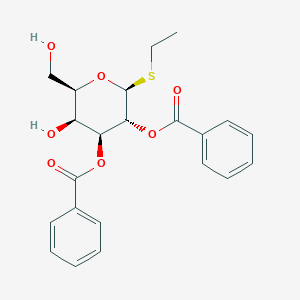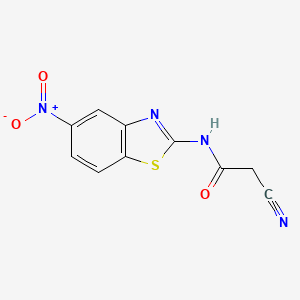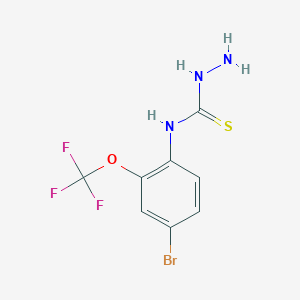
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiosemicarbazide moiety, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-2-trifluoromethoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiosemicarbazide moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the presence of the bromine and trifluoromethoxy groups can enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: This compound shares the bromine and trifluoromethoxy groups but differs in its sulfonyl chloride moiety.
4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar in structure but contains a methanol group instead of the thiosemicarbazide moiety.
Uniqueness
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to its combination of a thiosemicarbazide moiety with bromine and trifluoromethoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H7BrF3N3OS |
|---|---|
Peso molecular |
330.13 g/mol |
Nombre IUPAC |
1-amino-3-[4-bromo-2-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF3N3OS/c9-4-1-2-5(14-7(17)15-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H2,14,15,17) |
Clave InChI |
OEHVTZPYTOAZSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
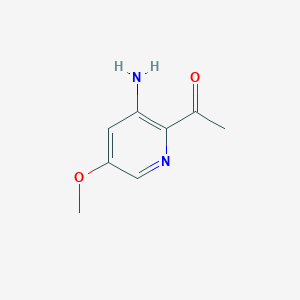
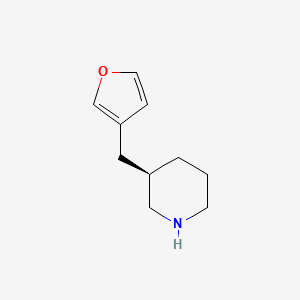

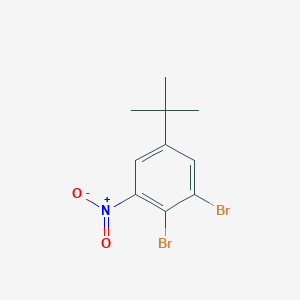
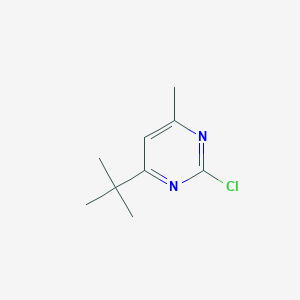
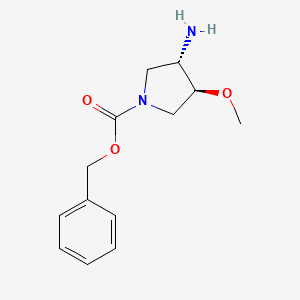
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

